An In-depth Technical Guide to 2-(Piperidin-4-yl)acetohydrazide: Chemical Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-(Piperidin-4-yl)acetohydrazide: Chemical Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the Piperidine-Hydrazide Scaffold
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous and invaluable scaffold, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. When coupled with the versatile hydrazide functional group—a known pharmacophore with a wide array of biological activities—the resulting 2-(piperidin-4-yl)acetohydrazide core emerges as a compelling building block for the synthesis of novel therapeutic agents.[2] Hydrazide derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2-(Piperidin-4-yl)acetohydrazide, a molecule poised for exploration in modern drug discovery.
Chemical Structure and Physicochemical Properties
2-(Piperidin-4-yl)acetohydrazide is a bifunctional molecule featuring a secondary amine within the piperidine ring and a hydrazide moiety. The presence of these two functional groups imparts specific chemical characteristics that are crucial for its reactivity and biological interactions. The piperidine nitrogen can act as a hydrogen bond acceptor and a site for further derivatization, while the hydrazide group offers multiple points for hydrogen bonding and can participate in various chemical transformations.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 2-(Piperidin-4-yl)acetohydrazide | N/A |
| CAS Number | 98430-74-1 | [4] |
| Molecular Formula | C₇H₁₅N₃O | [4] |
| Molecular Weight | 157.21 g/mol | [4] |
| Canonical SMILES | C1CNCCC1CC(=O)NN | N/A |
| Calculated LogP | -1.1 (Estimated) | N/A |
| Topological Polar Surface Area (TPSA) | 67.5 Ų (Estimated) | N/A |
Synthesis and Characterization
The synthesis of 2-(Piperidin-4-yl)acetohydrazide is typically achieved through a two-step process, which is a common and well-established route for the preparation of such hydrazides. The general strategy involves the initial synthesis of an ester intermediate, followed by hydrazinolysis.
Synthetic Workflow
Caption: General two-step synthesis of 2-(Piperidin-4-yl)acetohydrazide.
Experimental Protocol
The following is a representative, detailed protocol for the synthesis of 2-(Piperidin-4-yl)acetohydrazide, adapted from established procedures for similar compounds.
Step 1: Synthesis of Methyl 2-(piperidin-4-yl)acetate
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To a solution of 2-(piperidin-4-yl)acetic acid (1 equivalent) in methanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane (3 x 10 volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(piperidin-4-yl)acetate. The crude product can be purified by column chromatography if necessary.
Step 2: Synthesis of 2-(Piperidin-4-yl)acetohydrazide
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Dissolve methyl 2-(piperidin-4-yl)acetate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford 2-(Piperidin-4-yl)acetohydrazide as a solid.
Spectroscopic Characterization
While specific experimental spectra for 2-(Piperidin-4-yl)acetohydrazide are not widely published, the expected spectroscopic data can be inferred from closely related structures, such as N'-(1-benzylpiperidin-4-yl)acetohydrazide.[5]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the carbonyl group, and the exchangeable protons of the NH and NH₂ groups. The piperidine protons would likely appear as complex multiplets in the aliphatic region (δ 1.0-3.5 ppm). The methylene protons (CH₂) would be expected around δ 2.0-2.5 ppm. The NH and NH₂ protons would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display signals for all seven carbon atoms. The carbonyl carbon of the hydrazide is expected to resonate in the range of δ 170-175 ppm. The carbons of the piperidine ring would appear in the aliphatic region (δ 25-55 ppm), and the methylene carbon adjacent to the carbonyl would be expected around δ 35-45 ppm.
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Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (157.21 g/mol ).
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the amine and hydrazide groups (around 3200-3400 cm⁻¹), a strong C=O stretching vibration of the hydrazide (around 1650-1680 cm⁻¹), and C-H stretching vibrations of the aliphatic piperidine ring (around 2800-3000 cm⁻¹).
Potential Applications in Drug Discovery and Development
The 2-(piperidin-4-yl)acetohydrazide scaffold is a promising starting point for the development of new therapeutic agents due to the established biological activities of its constituent moieties.
Inhibition of Soluble Epoxide Hydrolase (sEH)
A significant area of interest is the potential for derivatives of this compound to act as inhibitors of soluble epoxide hydrolase (sEH). The corresponding acetamide analogues, 2-(piperidin-4-yl)acetamides, have been identified as potent sEH inhibitors with anti-inflammatory activity.[6][7][8][9] The inhibition of sEH leads to an increase in the levels of endogenous anti-inflammatory lipid mediators, making it a promising therapeutic target for a range of inflammatory diseases.[6][7][8][9] Given the structural similarity, it is highly plausible that 2-(piperidin-4-yl)acetohydrazide and its derivatives could also exhibit sEH inhibitory activity.
Caption: Potential mechanism of action via sEH inhibition.
Antimicrobial and Anticancer Activities
The hydrazide-hydrazone moiety is a well-known pharmacophore with a broad range of biological activities, including antimicrobial and anticancer effects.[2] The ability to readily condense 2-(piperidin-4-yl)acetohydrazide with various aldehydes and ketones to form hydrazones opens up a vast chemical space for the generation of compound libraries for screening against various pathogens and cancer cell lines. The piperidine ring can be further functionalized to modulate the physicochemical properties and target interactions of these derivatives.
Central Nervous System (CNS) Applications
The piperidine scaffold is prevalent in many centrally acting drugs. Depending on the substitutions on the piperidine nitrogen and other parts of the molecule, derivatives of 2-(piperidin-4-yl)acetohydrazide could be designed to cross the blood-brain barrier and interact with CNS targets.
Safety and Handling
Conclusion
2-(Piperidin-4-yl)acetohydrazide represents a versatile and promising chemical scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse derivatization make it an attractive starting point for medicinal chemistry campaigns. The established biological activities of the piperidine and hydrazide moieties, particularly the potential for sEH inhibition, highlight the therapeutic relevance of this compound class. Further investigation into the synthesis of novel derivatives and their comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this exciting molecular framework.
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